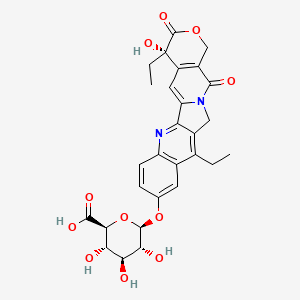

SN-38 Glucurónido

Descripción general

Descripción

El SN-38 Glucurónido es un metabolito del irinotecán, un agente quimioterapéutico utilizado principalmente en el tratamiento del cáncer colorrectal. Se forma a través de la glucuronidación del SN-38, el metabolito activo del irinotecán. Este proceso está catalizado por la enzima uridina difosfato glucuronosiltransferasa 1A1 . El this compound juega un papel crucial en la desintoxicación y excreción del SN-38 del cuerpo .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El SN-38 Glucurónido ejerce sus efectos a través de la desintoxicación y excreción del SN-38. El proceso de glucuronidación convierte el metabolito activo SN-38 en una forma más soluble en agua, facilitando su excreción a través de la bilis y la orina . Este proceso es crucial para reducir la toxicidad asociada con la terapia con irinotecán .

Safety and Hazards

Direcciones Futuras

A smart stimuli-responsive SN38 prodrug nanoassembly for efficient cancer therapy has been reported . First, SN38 was conjugated with an endogenous lipid, cholesterol (CST), via a redox dual-responsive disulfide bond (namely SN38-SS-CST). The prodrug self-assembled into uniform prodrug nanoassemblies with good colloidal stability and ultrahigh drug loading . SN38-SS-CST NPs released sufficient SN38 in the redox environments of tumor cells but remained intact in normal tissues . Finally, SN38-SS-CST NPs potently inhibited the growth of colon cancer without causing systemic toxicity, thus indicating their promise as a translational chemotherapeutic nanomedicine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del SN-38 Glucurónido implica la glucuronidación enzimática del SN-38. Esta reacción se lleva a cabo típicamente utilizando microsomas de hígado humano o uridina difosfato glucuronosiltransferasa 1A1 recombinante . Las condiciones de reacción incluyen la presencia de ácido uridina difosfato glucurónico como co-sustrato y albúmina de suero bovino para mejorar la velocidad de reacción .

Métodos de producción industrial

La producción industrial del this compound sigue procesos enzimáticos similares pero a mayor escala. El uso de biorreactores y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto. El proceso implica la monitorización y ajuste continuos de parámetros como el pH, la temperatura y la concentración de sustrato .

Análisis De Reacciones Químicas

Tipos de reacciones

El SN-38 Glucurónido principalmente sufre reacciones de hidrólisis y conjugación. La hidrólisis del this compound puede regenerar el SN-38, que luego puede metabolizarse o excretarse aún más .

Reactivos y condiciones comunes

La reacción de glucuronidación requiere ácido uridina difosfato glucurónico y la enzima uridina difosfato glucuronosiltransferasa 1A1. La albúmina de suero bovino se usa a menudo para mejorar la velocidad de reacción .

Productos principales formados

El producto principal de la reacción de glucuronidación es el propio this compound. La hidrólisis del this compound puede producir SN-38, que es el metabolito activo del irinotecán .

Comparación Con Compuestos Similares

El SN-38 Glucurónido es único en comparación con otros glucurónidos debido a su papel en el metabolismo del irinotecán. Compuestos similares incluyen:

La singularidad del this compound radica en su papel en la desintoxicación y facilitación de la excreción del SN-38, reduciendo así los efectos secundarios de la terapia con irinotecán .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQVDUAKDRWTA-CAYKMONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043702 | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-63-5 | |

| Record name | SN-38G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SN-38G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is SN-38 glucuronide formed in the body?

A1: Irinotecan is first converted to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), primarily by carboxylesterases in the liver. [] SN-38 is then glucuronidated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) in the liver to form SN-38 glucuronide. [, ]

Q2: What is the primary role of SN-38 glucuronidation?

A2: Glucuronidation of SN-38 to SN-38 glucuronide is a major detoxification pathway. [, ] SN-38G is significantly less potent than SN-38 and is more readily excreted from the body. []

Q3: How does SN-38 glucuronide contribute to irinotecan's side effects?

A3: While SN-38G is relatively inactive, it can be deconjugated back to SN-38 in the intestines by bacterial β-glucuronidase. [, , , ] This regenerated SN-38 can cause damage to the intestinal mucosa, contributing to irinotecan's dose-limiting toxicity of delayed-onset diarrhea. [, , , ]

Q4: How is SN-38 glucuronide eliminated from the body?

A4: SN-38G is actively secreted into the bile by a canalicular multispecific organic anion transporter, followed by elimination primarily through feces. []

Q5: What factors influence the pharmacokinetics of SN-38 glucuronide?

A5: Factors such as UGT1A1 activity, ABCG2 transporter function, and the presence of interacting drugs can significantly impact SN-38G pharmacokinetics. [, , ]

Q6: How does UGT1A1 polymorphism affect SN-38 glucuronide levels and irinotecan toxicity?

A6: Polymorphisms in the UGT1A1 gene, particularly the UGT1A128 and UGT1A16 alleles, can lead to reduced UGT1A1 enzyme activity. [, , , , ] This reduced activity results in lower SN-38G formation, increased exposure to active SN-38, and a higher risk of irinotecan-induced toxicity, particularly severe diarrhea and neutropenia. [, , , , ]

Q7: Can UGT1A1 genotype be used to personalize irinotecan therapy?

A7: Yes, UGT1A1 genotyping is being explored as a tool to identify patients at increased risk of irinotecan toxicity. [, , ] This information could facilitate personalized dosing strategies, potentially improving the safety and efficacy of irinotecan treatment. [, , ]

Q8: How do other medications affect SN-38 glucuronidation?

A8: Certain medications, such as ketoconazole, can inhibit UGT1A1 activity, leading to reduced SN-38 glucuronidation and potentially increased irinotecan toxicity. [, ] Conversely, some drugs may induce UGT1A1 activity, altering SN-38G levels and potentially impacting irinotecan efficacy. []

Q9: What methods are used to measure SN-38 glucuronide levels?

A9: High-performance liquid chromatography (HPLC) is commonly employed to determine SN-38G concentrations in biological samples. [, , , ] This allows for the quantification of SN-38G and the assessment of irinotecan pharmacokinetics.

Q10: What are the future directions for research on SN-38 glucuronide?

A10: Further research is needed to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)